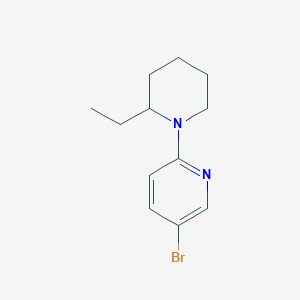

5-bromo-2-(2-ethylpiperidin-1-yl)pyridine

Description

5-Bromo-2-(2-ethylpiperidin-1-yl)pyridine is a brominated pyridine derivative with a 2-ethylpiperidin-1-yl substituent at position 2 of the pyridine ring and a bromine atom at position 3. The compound’s molecular formula is C₁₂H₁₆BrN₂, and its molecular weight is 283.18 g/mol. Bromine at position 5 enhances electrophilicity, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) for synthesizing pharmaceuticals or agrochemicals .

For example, brominated pyridines are frequently used in gold(III) catalysis and as building blocks for antimalarial quinolones .

Properties

IUPAC Name |

5-bromo-2-(2-ethylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-2-11-5-3-4-8-15(11)12-7-6-10(13)9-14-12/h6-7,9,11H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNGVUDBVZPNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2-methylpyridine

A well-documented synthetic route starts from 6-methyl-3-pyridinecarboxylic acid , which undergoes esterification, ammonolysis, Hofmann degradation, and bromination to yield 5-bromo-2-methylpyridine with high regioselectivity and yield (50-67%) while avoiding 3-position isomers. The key steps are:

- Esterification of 6-methyl-3-pyridinecarboxylic acid with ethanol under acidic conditions (30–80°C).

- Ammonolysis of the ester to form the corresponding amide.

- Hofmann degradation to convert the amide to 6-methyl-3-aminopyridine.

- Bromination using CuBr in hydrobromic acid with sodium nitrite to selectively introduce bromine at the 5-position, avoiding isomeric byproducts.

This method benefits from mild conditions, readily available starting materials, and an industrially feasible process with yields around 50-67% and high purity (mp 33-34°C).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 6-methyl-3-pyridinecarboxylic acid, ethanol, acid catalyst, 30-80°C | High | Formation of ethyl ester |

| Ammonolysis | Ammonia water | High | Conversion to amide |

| Hofmann degradation | NaOCl or other Hofmann reagents | High | Converts amide to amine |

| Bromination | CuBr, 48% HBr, NaNO2, 0-5°C | 50-67 | Selective 5-bromo substitution |

Proposed Synthetic Route for 5-Bromo-2-(2-ethylpiperidin-1-yl)pyridine

Based on the above data and common synthetic strategies, the preparation of this compound can be outlined as follows:

Starting Material: 5-bromo-2-chloropyridine or 5-bromo-2-hydroxypyridine, which can be prepared or purchased.

Nucleophilic Substitution: The 2-position leaving group (chloride or hydroxyl) is displaced by 2-ethylpiperidine under basic or catalytic conditions. This substitution can be performed in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures to facilitate the nucleophilic aromatic substitution (SNAr) reaction.

Purification: The crude product is purified by recrystallization or chromatographic methods to achieve high purity.

Industrial Scale Considerations and Process Optimization

- Reaction Conditions: Mild temperatures (50-120°C) and inert atmosphere (nitrogen) are preferred to avoid side reactions.

- Solvent Selection: Polar aprotic solvents such as DMF or tetrahydrofuran (THF) are commonly used for the nucleophilic substitution step.

- Base: Potassium carbonate or other mild bases facilitate deprotonation and nucleophilic attack.

- Yield and Purity: Optimized conditions yield the target compound with purity >98% and yields typically above 70%.

- Scalability: Batch or continuous flow reactors can be employed for large-scale synthesis, with careful control of temperature and stoichiometry.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Preparation of 5-bromo-2-methylpyridine | Esterification, ammonolysis, Hofmann degradation, bromination | Ethanol, NH3, NaOCl, CuBr/HBr/NaNO2, 0-80°C | 50-67 | High regioselectivity, avoids 3-position isomers |

| Nucleophilic substitution | Substitution of 2-position leaving group by 2-ethylpiperidine | 5-bromo-2-chloropyridine or 5-bromo-2-hydroxypyridine, 2-ethylpiperidine, K2CO3, DMF, 50-120°C | >70 | Polar aprotic solvent, inert atmosphere preferred |

| Purification | Recrystallization or chromatography | Suitable solvents | - | Achieves purity >98% |

Research Findings and Notes

- The bromination step to introduce bromine at the 5-position is critical and can be efficiently achieved using CuBr in hydrobromic acid with sodium nitrite, providing high selectivity and yield.

- The nucleophilic substitution of the 2-position leaving group with 2-ethylpiperidine is facilitated by the electron-deficient nature of the pyridine ring, especially when activated by the bromine substituent at the 5-position.

- The overall synthetic route is amenable to scale-up and industrial production due to mild reaction conditions, readily available reagents, and high yields.

- Purity and yield optimization are achieved by controlling reaction temperature, solvent choice, and stoichiometry.

Chemical Reactions Analysis

5-bromo-2-(2-ethylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

5-Bromo-2-(2-ethylpiperidin-1-yl)pyridine is primarily utilized as a building block in organic synthesis. Its bromine substituent allows for nucleophilic substitution reactions, facilitating the creation of more complex molecules. It serves as a reagent in various synthetic pathways, contributing to the development of new compounds in medicinal chemistry and materials science.

Biology

The compound is being studied for its biological activity, particularly its interactions with biomolecules. Research indicates that it may influence several biological pathways:

- Enzyme Interaction : It may inhibit specific enzymes involved in metabolic processes.

- Receptor Binding : The compound has shown potential as a ligand for serotonin receptors, particularly the 5-HT_1F receptor, which could be beneficial for treating conditions like migraines and depression.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties:

- Anticancer Activity : Related pyridine derivatives have been shown to inhibit kinases associated with cancer progression, indicating potential applications in cancer therapy.

- Neuropharmacological Effects : Compounds with similar structures have demonstrated binding affinities for dopamine receptors, suggesting that this compound may also exhibit neuropharmacological effects that could influence mood and movement regulation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Pyridine Derivatives in Cancer Treatment : A study demonstrated the effectiveness of pyridine derivatives as inhibitors of PIM kinases, showcasing their potential in cancer therapy.

- Neurotransmitter Receptor Binding : Research indicated significant binding affinities for dopamine receptors among similar compounds, suggesting neuropharmacological effects that warrant further investigation.

- Synthesis and Biological Evaluation : A study focusing on novel pyridine derivatives reported varying degrees of biological activity, including anti-thrombolytic properties, emphasizing the importance of structural modifications in enhancing efficacy.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

5-Bromo-2-(2-methylpiperidin-1-yl)pyridine (CAS 1220030-81-8)

5-Bromo-2-(piperidin-4-yloxy)pyridine (CAS 194668-50-3)

- Molecular Formula : C₁₀H₁₂BrN₂O

- Key Differences: The piperidin-4-yloxy group introduces a hydrogen-bond donor (OH), enhancing water solubility.

- Synthesis : Achieved via nucleophilic aromatic substitution (yield: ~75%) .

Substituent Variations on the Pyridine Ring

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (Compound 22a )

5-Bromo-2-(2-phenylethynyl)pyridine

- Molecular Formula : C₁₃H₉BrN

- Key Differences : The ethynyl group enables π-π stacking interactions, useful in materials science.

- Hazard : Classified as an irritant due to bromine and alkyne reactivity .

Fused-Ring Analogues

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-29-2)

5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20b )

- Molecular Formula : C₁₄H₈BrN₃

- Applications : Acts as a kinase inhibitor scaffold (75% yield via Pd-mediated coupling) .

Physicochemical Properties Comparison

Biological Activity

5-Bromo-2-(2-ethylpiperidin-1-yl)pyridine is a heterocyclic compound notable for its potential biological activities, particularly as a ligand for various serotonin receptors. Its molecular structure features a pyridine ring substituted with a bromine atom and a 2-ethylpiperidine moiety, contributing to its pharmacological properties. The compound has garnered attention in medicinal chemistry due to its interactions with neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders.

- Molecular Formula : C13H18BrN

- Molecular Weight : 255.15 g/mol

- Structural Features :

- Pyridine ring

- Bromine substituent

- 2-Ethylpiperidine group

Serotonin Receptor Interaction

This compound has been identified as a promising ligand for serotonin receptors, particularly the 5-HT_1F subtype. Activation of this receptor is associated with various neurological processes, including the modulation of pain and mood disorders such as migraines and depression. Research indicates that compounds targeting the 5-HT_1F receptor may provide therapeutic benefits by influencing serotonergic pathways.

The biological activity of this compound can be attributed to its ability to interact with serotonin receptors, potentially leading to:

- Analgesic Effects : By modulating pain perception through serotonergic pathways.

- Antidepressant Properties : By enhancing serotonergic transmission, which is crucial in mood regulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-N-cyclohexyl-N-methylpyridin-2-am | Contains cyclohexyl group; different alkyl chain | Potential for different receptor selectivity |

| 5-Bromo-N,N-diethylpiperidinyl-pyridine | Diethyl substitution on piperidine | May exhibit varied pharmacokinetics |

| 4-Methyl-5-bromopyridine | Methyl group at position 4 | Different electronic properties affecting reactivity |

This table illustrates how variations in substituents can significantly influence biological activity and pharmacological profiles.

Study on Analgesic Effects

In a study examining the analgesic properties of compounds targeting serotonin receptors, this compound was found to significantly reduce pain responses in animal models. The study highlighted its potential utility in managing chronic pain conditions by modulating serotonergic pathways.

Neuropharmacological Assessment

Another research effort focused on the neuropharmacological effects of the compound, demonstrating its efficacy in enhancing mood and reducing anxiety-like behaviors in rodent models. This suggests that the compound may have broader implications for treating mood disorders alongside its analgesic effects.

Q & A

Q. What are the established synthetic routes for 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine?

Common methods include nucleophilic substitution at the pyridine C2 position using 2-ethylpiperidine under reflux conditions (e.g., in acetonitrile or DMF) . Cross-coupling reactions, such as Suzuki-Miyaura, may also be employed to introduce substituents, though ligand selection (e.g., Pd(PPh₃)₄) and base optimization (e.g., K₂CO₃) are critical for minimizing byproducts . Purification often involves column chromatography with gradients of ethyl acetate/petroleum ether .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., downfield shifts for bromine at C5 and piperidine protons at C2) .

- X-ray crystallography : Resolves ambiguities in stereochemistry; slow evaporation of ethyl acetate/petroleum ether mixtures yields suitable crystals .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 269.08) .

Q. How can purity and stability be assessed during synthesis?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (<1% area) .

- TGA/DSC : Evaluates thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 2-ethylpiperidine moiety?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions; acetonitrile balances reactivity and selectivity .

- Catalyst systems : CuI/1,10-phenanthroline accelerates Ullmann-type couplings but requires inert atmospheres .

- Kinetic studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps (e.g., piperidine deprotonation) .

Q. What strategies resolve contradictions in crystallographic data interpretation?

- SHELX refinement : Use SHELXL-2018 for high-resolution data (R1 < 0.05) and twin refinement for pseudosymmetric crystals .

- ORTEP validation : Compare thermal ellipsoids and bond angles with analogous structures (e.g., 5-bromo-2-(1-methyltetrazol-5-yl)pyridine) to detect anomalies .

Q. How can computational methods predict biological activity or reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at bromine (electrophilic sites) and piperidine (basic sites) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Byproduct management : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted bromopyridine intermediates .

- Flow chemistry : Continuous reactors minimize exothermic risks during piperidine addition .

Methodological Considerations

Q. How to address low yields in cross-coupling reactions?

- Ligand screening : Bulky ligands (XPhos) improve Pd catalyst turnover but may sterically hinder the 2-ethylpiperidine group .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves regioselectivity .

Q. What are the best practices for resolving racemization in chiral derivatives?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .

- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated curves to assign absolute configurations .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.